

discovery and history of 6-bromo-1-methyl-1H-indazol-5-ol

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Compound of Interest

Compound Name: 6-bromo-1-methyl-1H-indazol-5-ol

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An In-depth Technical Guide to the Synthesis and Utility of **6-bromo-1-methyl-1H-indazol-5-ol**

Abstract

6-bromo-1-methyl-1H-indazol-5-ol is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry. Its unique substituted indazole structure serves as a versatile scaffold for the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of this compound, with a focus on the underlying chemical principles and experimental methodologies. We will explore its historical context as a building block in the synthesis of potent kinase inhibitors, detail a validated synthetic protocol, and discuss its role in the generation of advanced drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry. Its structural resemblance to purines allows it to function as a "hinge-binding" motif, enabling it to effectively interact with the ATP-binding sites of various protein kinases.

Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The strategic functionalization of the indazole core allows for

the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of highly effective targeted therapies. The introduction of a bromine atom and methyl and hydroxyl groups, as seen in **6-bromo-1-methyl-1H-indazol-5-ol**, provides specific chemical handles for further elaboration and optimization.

Historical Context and Discovery

The emergence of **6-bromo-1-methyl-1H-indazol-5-ol** is intrinsically linked to the development of next-generation kinase inhibitors. While the precise first synthesis is often documented within patent literature rather than standalone journal articles, its utility was prominently highlighted in the pursuit of inhibitors for enzymes like c-Met and ALK.

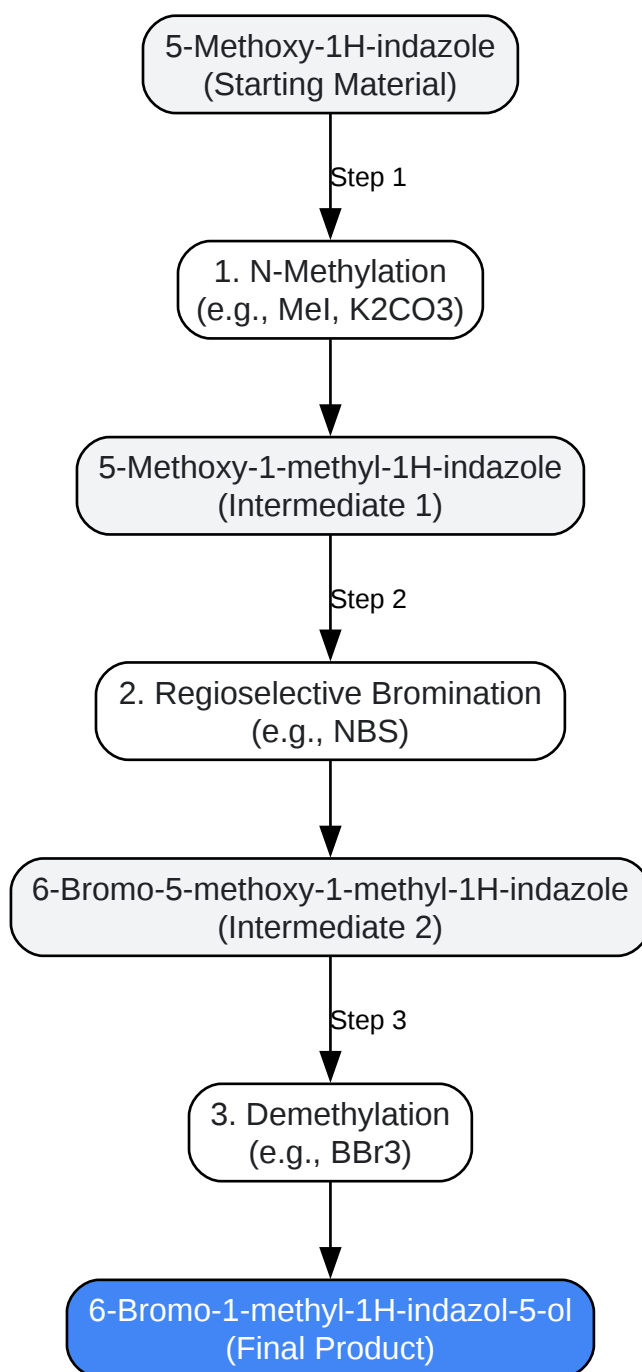
Patents from major pharmaceutical companies describe the use of this molecule as a crucial intermediate. For instance, a patent filed by Pfizer Inc. details the synthesis of **6-bromo-1-methyl-1H-indazol-5-ol** as a precursor for creating a class of potent c-Met and Anaplastic Lymphoma Kinase (ALK) inhibitors. These enzymes are well-known proto-oncogenes implicated in various cancers. The patented synthesis route underscores the compound's role as a foundational piece in constructing more complex and biologically active molecules. The specific substitution pattern—a bromine at position 6, a methyl group on the nitrogen at position 1, and a hydroxyl group at position 5—was strategically designed to facilitate subsequent cross-coupling reactions and to modulate the electronic properties of the indazole ring for optimal target engagement.

Synthesis and Mechanistic Rationale

The synthesis of **6-bromo-1-methyl-1H-indazol-5-ol** is a multi-step process that requires precise control over reaction conditions. The most common and reliable route starts from commercially available 5-methoxy-1H-indazole. The rationale behind this pathway is to first install the necessary substituents (methylation and bromination) before the final demethylation to reveal the desired hydroxyl group.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-step process: N-methylation, regioselective bromination, and finally, ether cleavage.



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Caption: Synthetic pathway from 5-methoxy-1H-indazole.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methods found in the patent literature.

Step 1: N-Methylation of 5-Methoxy-1H-indazole

- **Rationale:** The first step is the alkylation of the indazole nitrogen. The use of a mild base like potassium carbonate (K_2CO_3) and an electrophile like methyl iodide (MeI) is a standard and efficient method for N-methylation. The reaction is typically run in a polar aprotic solvent like dimethylformamide (DMF) to ensure solubility of the reagents.
- **Procedure:**
 - To a solution of 5-methoxy-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
 - Stir the suspension at room temperature for 15 minutes.
 - Add methyl iodide (1.2 eq) dropwise to the mixture.
 - Stir the reaction at room temperature for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
 - Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-methoxy-1-methyl-1H-indazole.

Step 2: Regioselective Bromination

- **Rationale:** The electron-donating nature of the methoxy group at C5 and the fused benzene ring directs electrophilic aromatic substitution preferentially to the C6 position. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine for this type of regioselective bromination.
- **Procedure:**
 - Dissolve the 5-methoxy-1-methyl-1H-indazole (1.0 eq) from the previous step in a suitable solvent such as DMF.
 - Cool the solution to 0 °C in an ice bath.

- Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for completion.
- Quench the reaction by adding aqueous sodium thiosulfate solution.
- Extract the product with ethyl acetate. The organic layers are combined, washed, dried, and concentrated to give crude 6-bromo-5-methoxy-1-methyl-1H-indazole.

Step 3: Demethylation to Yield the Final Product

- Rationale: The final step involves the cleavage of the methyl ether to unmask the hydroxyl group. Boron tribromide (BBr₃) is a powerful Lewis acid and a highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.
- Procedure:
 - Dissolve the crude 6-bromo-5-methoxy-1-methyl-1H-indazole (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
 - Cool the solution to -78 °C using a dry ice/acetone bath.
 - Slowly add a solution of boron tribromide (1.5-2.0 eq) in DCM.
 - Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.
 - Carefully quench the reaction by slowly adding methanol, followed by water.
 - Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
 - The crude product is then purified by column chromatography on silica gel to afford pure **6-bromo-1-methyl-1H-indazol-5-ol**.

Characterization and Data

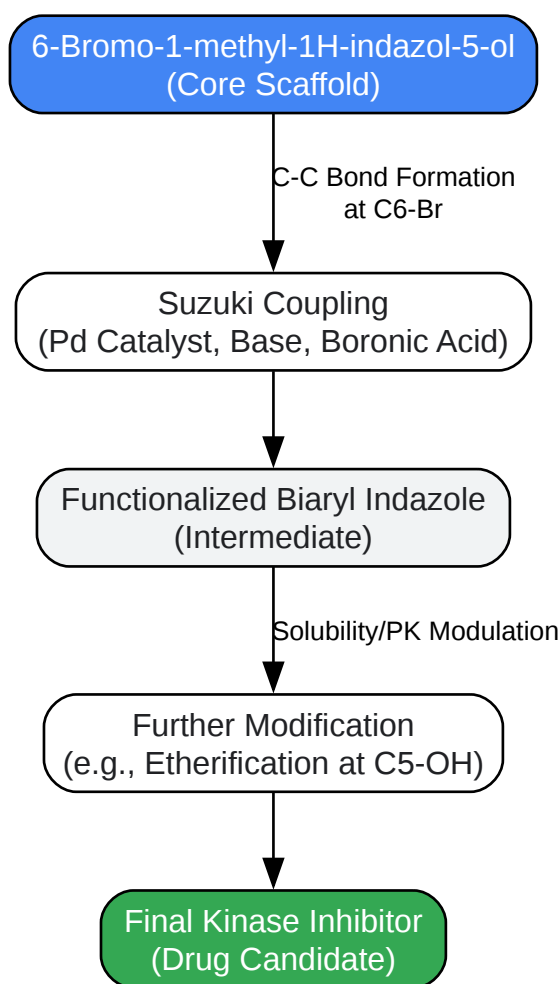
The identity and purity of **6-bromo-1-methyl-1H-indazol-5-ol** are confirmed using standard analytical techniques.

Analytical Method	Expected Result
¹ H NMR	Signals corresponding to the indazole ring protons, the N-methyl group, and the hydroxyl proton. The aromatic protons will show characteristic coupling patterns.
¹³ C NMR	Resonances for all unique carbon atoms in the molecule, including the brominated and hydroxyl-bearing carbons.
Mass Spectrometry	A molecular ion peak (M+) and/or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C ₈ H ₇ BrN ₂ O ≈ 227.06 g/mol). The isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br in ~1:1 ratio) should be observable.
Purity (HPLC)	>95% (as required for subsequent synthetic steps in drug development)

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

6-bromo-1-methyl-1H-indazol-5-ol is not a therapeutic agent itself but rather a high-value starting material. Its structure is primed for elaboration into potent kinase inhibitors via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

Workflow for Elaboration into a Kinase Inhibitor



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